Acetylarenobufagin

Description

Properties

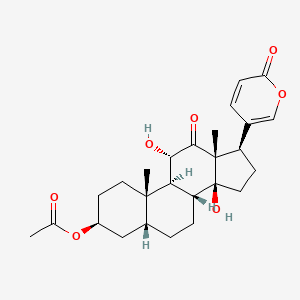

Molecular Formula |

C26H34O7 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C26H34O7/c1-14(27)33-17-8-10-24(2)16(12-17)5-6-19-21(24)22(29)23(30)25(3)18(9-11-26(19,25)31)15-4-7-20(28)32-13-15/h4,7,13,16-19,21-22,29,31H,5-6,8-12H2,1-3H3/t16-,17+,18-,19-,21-,22+,24+,25+,26+/m1/s1 |

InChI Key |

QXXMSIJXDTVQBY-VDFARBNLSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Acetylarenobufagin: A Technical Guide to its Source and Isolation from Toad Venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarenobufagin is a bufadienolide, a class of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. These compounds are primarily found in the venom of toads from the Bufonidae family and have garnered significant interest in the scientific community for their potent biological activities, including cardiotonic and anticancer effects. Arenobufagin, a major bioactive component of toad venom, is a precursor to this compound.[1][2] This technical guide provides an in-depth overview of the natural sources of these compounds, detailed protocols for their isolation and purification, and an examination of their molecular mechanisms of action, specifically focusing on key signaling pathways.

Natural Sources of this compound and its Precursors

The primary natural source of bufadienolides like arenobufagin is the dried venom of various toad species, commonly known as "Chan'su" in traditional Chinese medicine.[1][2] Key species from which these compounds have been isolated include:

-

Bufo bufo gargarizans : The skin and venom of this species are a rich source of various bufadienolides, including arenobufagin.[2][3]

-

Rhinella marina (Cane Toad) : This large, invasive toad also produces a complex mixture of toxins in its parotoid glands, including bufadienolides like marinobufagin and bufalin.[4][5]

-

Incilius alvarius (Colorado River Toad) : Known for producing 5-MeO-DMT, its venom also contains a variety of bufotoxins.[6]

While arenobufagin is a well-documented component of toad venom, this compound is less commonly reported as a major natural constituent and may be present in smaller quantities or derived via semi-synthesis from its precursor.

Isolation and Purification of Bufadienolides

The isolation of bufadienolides from toad venom is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a composite methodology based on established procedures for isolating compounds like arenobufagin.

Experimental Workflow for Bufadienolide Isolation

Caption: General workflow for the isolation and purification of bufadienolides.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Dried toad venom (e.g., from Bufo bufo gargarizans)

-

Solvents: Dichloromethane, Ethanol (absolute), n-Butanol, Petroleum Ether, Acetone (all analytical grade)

-

Stationary Phase: Silica gel (for column chromatography), C18 silica (for HPLC)

-

Deionized Water

2. Extraction:

-

Grind the dried toad venom (e.g., 150 g) into a coarse powder.[7]

-

Perform exhaustive extraction with a non-polar solvent to isolate lipophilic compounds. For example, reflux the powder with dichloromethane (7 x 1.5 L).[7] Alternatively, refluxing with absolute ethanol can be used.[8]

-

Combine the solvent extracts and concentrate them in vacuo using a rotary evaporator to obtain the crude lipophilic extract.

3. Fractionation and Column Chromatography:

-

The crude extract can be further fractionated. For instance, a water extract of the residue can be partitioned against n-butanol to separate compounds of intermediate polarity.[7][9]

-

Prepare a silica gel column using a wet-packing method with a solvent system like petroleum ether:acetone (e.g., 5:1 v/v).[8]

-

Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the column.[8]

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with petroleum ether:acetone 10:1 and gradually increasing the proportion of acetone).

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool fractions containing the target compound (as identified by TLC).

-

Concentrate the pooled fractions in vacuo.

-

Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure compound.

5. Structural Characterization:

-

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques.[10][11]

-

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula.[10]

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMBC) is employed to determine the precise chemical structure and stereochemistry.[10][11]

Quantitative Data

The yield of specific bufadienolides can vary significantly based on the source, collection time, and extraction method. While specific yield data for this compound is not widely reported, the following table provides illustrative data for related compounds from toad venom.

| Compound | Source Material | Extraction Method | Yield/Content | Purity | Reference |

| Bufadienolide Mixture | Toad Venom (2g) | Ethanol reflux, Silica column | Not specified | 90.33% | [8] |

| Bufadienolide Mixture | Toad Venom (3g) | Ethanol reflux, Silica column | Not specified | 99.08% | [8] |

| Arenobufagin | Toad Venom | Not specified | Not specified | >98% (Commercial) | N/A |

| Cinobufagin | Toad Venom | Not specified | Not specified | >98% (Commercial) | N/A |

Biological Activity and Signaling Pathways

Arenobufagin, the precursor to this compound, has been shown to exhibit potent anticancer activity by inhibiting cell migration and invasion, particularly in lung cancer cells.[1] Its mechanism of action involves the modulation of key inflammatory and cell survival signaling pathways.

IKKβ/NF-κB Signaling Pathway

Arenobufagin directly targets the IκB kinase β (IKKβ), a critical component of the NF-κB signaling cascade. This pathway is a key regulator of inflammation, cell proliferation, and survival. By binding to the ATP-binding pocket of IKKβ, arenobufagin inhibits its kinase activity.[1] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB (p65) protein is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of target genes involved in metastasis, such as those related to the epithelial-to-mesenchymal transition (EMT).[1]

Caption: Inhibition of the NF-κB pathway by Arenobufagin.

Other Relevant Pathways

Related bufadienolides, such as bufalin, have been shown to modulate a wide array of other critical signaling pathways in cancer cells, suggesting that this compound may have similar pleiotropic effects.[12] These pathways include:

-

JAK/STAT Pathway : Inhibition of JAK2 and STAT3 activation, which are involved in cell survival and proliferation.[12]

-

PI3K/Akt/mTOR Pathway : Downregulation of this central pathway that controls cell growth, metabolism, and survival.[12]

-

Wnt/β-catenin Pathway : Modulation of this pathway is crucial in development and carcinogenesis.

These findings highlight the potential of this compound and related compounds as multi-targeted therapeutic agents. Further research is warranted to fully elucidate their complex mechanisms of action and to optimize their development as clinical candidates.

References

- 1. Arenobufagin, isolated from toad venom, inhibited epithelial-to-mesenchymal transition and suppressed migration and invasion of lung cancer cells via targeting IKKβ/NFκB signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Cane Toad (Rhinella marina) - Species Profile [nas.er.usgs.gov]

- 6. Colorado River toad - Wikipedia [en.wikipedia.org]

- 7. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]

- 9. Two New Indole Alkaloids from Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In Vitro Cytotoxic Effects of Acetylarenobufagin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarenobufagin, a bufadienolide derived from traditional Chinese medicine, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its impact on cancer cell viability, the signaling pathways it modulates, and detailed experimental protocols for its study.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its close analog, Arenobufagin, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |

| Acetyl-cinobufagin | Triple-Negative Breast Cancer | MDA-MB-468 | 1.120 | |

| Triple-Negative Breast Cancer | BT-549 | 1.267 | ||

| Triple-Negative Breast Cancer | Hs578T | 1.195 | ||

| Triple-Negative Breast Cancer | MDA-MB-231 | 13.86 | ||

| Normal Breast Epithelial | MCF-10A | 35.90 | ||

| Arenobufagin | Non-Small-Cell Lung Cancer | A549 | ~0.01 | [1] |

| Non-Small-Cell Lung Cancer | NCI-H460 | ~0.01 | [1] | |

| Non-Small-Cell Lung Cancer | NCI-H1975 | ~0.01 | [1] | |

| Normal Human Bronchial Epithelial | 16HBE | >0.04 | [1] | |

| Cinobufagin | Colorectal Cancer | HCT116 | 0.7821 | [2] |

| Colorectal Cancer | RKO | 0.3642 | [2] | |

| Colorectal Cancer | SW480 | 0.1822 | [2] |

Core Signaling Pathways Modulated by this compound and Related Bufadienolides

Research indicates that this compound and related compounds exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, promoting tumor growth and progression. Acetyl-cinobufagin, a closely related compound to this compound, has been shown to suppress the STAT3 signaling pathway in triple-negative breast cancer cells. This inhibition is achieved by suppressing the phosphorylation of STAT3 and blocking its translocation to the cell nucleus, which in turn inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer. This pathway plays a central role in regulating cell growth, proliferation, and survival. The related compound, Arenobufagin, has been demonstrated to induce apoptosis and autophagy in human hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR pathway.[4] This suggests that this compound may also exert its cytotoxic effects through the modulation of this critical cancer-related pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A and PI in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression and phosphorylation status of proteins in the STAT3 and PI3K/Akt signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

References

- 1. Arenobufagin Induces Apoptotic Cell Death in Human Non-Small-Cell Lung Cancer Cells via the Noxa-Related Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-cinobufagin suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Acetylarenobufagin: A Technical Guide to its Pro-Apoptotic Activity in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarenobufagin, a bufadienolide derived from traditional Chinese medicine, has emerged as a promising candidate in oncology research due to its potent anti-tumor activities. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells. The document details the key signaling pathways involved, presents quantitative data from various studies, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects on tumor cells primarily through the induction of apoptosis, a form of programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. The pro-apoptotic activity of this compound is mediated through the modulation of several key signaling pathways and the regulation of apoptosis-related proteins.

Quantitative Data Summary

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed changes in key apoptotic markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) |

| Breast Cancer | MCF-7 | 48.5 ± 6.9 | 48 |

| Breast Cancer | MDA-MB-231 | 81.2 ± 10.3 | 48 |

| Non-Small Cell Lung Cancer | A549 | Not explicitly provided, but significant apoptosis observed at 25 nM | 24 |

| Non-Small Cell Lung Cancer | NCI-H460 | Not explicitly provided, but significant apoptosis observed at 25 nM | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Modulation of Key Apoptotic Proteins by this compound

| Cell Line | Protein | Change in Expression/Activity | Treatment Conditions |

| A549, NCI-H460 | Cleaved Caspase-9 | Increased | 25 nM for 24h |

| A549, NCI-H460 | Cleaved Caspase-3 | Increased | 25 nM for 24h |

| A549, NCI-H460 | Cleaved PARP | Increased | 25 nM for 24h |

| A549 | Noxa | Upregulated | 25 nM for 24h |

| A549 | Mcl-1 | Downregulated | 25 nM for 24h |

| Pancreatic Cancer Cells | Pro-caspase-3 | Decreased | 5 and 10 nM for 48h |

| Pancreatic Cancer Cells | Pro-caspase-9 | Decreased | 5 and 10 nM for 48h |

| Pancreatic Cancer Cells | Cleaved PARP | Increased | 5 and 10 nM for 48h |

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of interconnected signaling pathways, primarily the intrinsic mitochondrial pathway and the PI3K/Akt/mTOR pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is a central mechanism for this compound-induced cell death. This compound treatment leads to an imbalance in the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Specifically, it upregulates the expression of pro-apoptotic proteins like Noxa and downregulates the anti-apoptotic protein Mcl-1. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial survival pathway that is often dysregulated in cancer. Studies have shown that this compound can inhibit the PI3K/Akt/mTOR signaling pathway.[1] By inhibiting this pathway, this compound promotes apoptosis and autophagy in cancer cells. Inhibition of Akt, a key downstream effector of PI3K, can lead to the modulation of various apoptosis-related proteins, contributing to the overall pro-apoptotic effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound on tumor cell apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inducer of apoptosis in a variety of tumor cells. Its mechanism of action involves the modulation of the intrinsic mitochondrial pathway and the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising anti-cancer agent. Further research is warranted to fully elucidate its clinical utility and to explore its potential in combination therapies.

References

Acetylarenobufagin: A Technical Guide to its Potential Cardiotonic and Therapeutic Effects

Abstract: This technical whitepaper provides a comprehensive overview of the cardiotonic and therapeutic properties of Acetylarenobufagin, a derivative of the natural bufadienolide, Arenobufagin. Due to a significant lack of direct research on this compound, this guide focuses primarily on the extensive data available for its parent compound, Arenobufagin, which is a potent inhibitor of Na+/K+-ATPase and exhibits significant anticancer activity. This document details its mechanisms of action, summarizes quantitative data on its biological activities, outlines key experimental protocols, and visualizes the critical signaling pathways it modulates. The content is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel cardiotonic steroids.

Disclaimer: Scientific literature specifically detailing the biological activities, quantitative effects, and experimental protocols for this compound is currently limited. The information presented in this guide is therefore predominantly based on studies of its parent compound, Arenobufagin (ARBU) . Acetylation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties; thus, the data herein should be interpreted as foundational, highlighting the potential characteristics of this compound that warrant further investigation.

Introduction

Arenobufagin is a polyhydroxy C-24 steroid and a principal active component isolated from toad venom, a traditional Chinese medicine known as 'Ch'an Su'.[1][2] As a member of the bufadienolide family of cardiotonic steroids, Arenobufagin is recognized for its potent biological activities, including cardiotonic, anti-inflammatory, and antiviral effects.[3][4][5] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump, which underlies its traditional use in treating conditions like cardiac insufficiency.[1][6]

In recent years, Arenobufagin has garnered significant attention for its pronounced anticancer properties, demonstrating the ability to induce apoptosis (programmed cell death) and autophagy in a wide range of cancer cell lines.[7][8] this compound, as a derivative, represents a molecule of interest for drug development. Chemical modifications such as acetylation are often employed to enhance a compound's stability, bioavailability, or target specificity, and to potentially mitigate toxicity.[9] This guide synthesizes the current knowledge of Arenobufagin to provide a predictive and foundational resource for the research and development of this compound.

Cardiotonic Effects: The Role of Na+/K+-ATPase Inhibition

The defining characteristic of cardiotonic steroids is their ability to inhibit the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ions, which in turn elevates intracellular calcium levels via the Na+/Ca2+-exchanger, ultimately enhancing cardiac muscle contractility.[6]

Quantitative Data on Na+/K+-ATPase Inhibition

While specific data for this compound is unavailable, the inhibitory activities of related bufadienolides and other compounds against Na+/K+-ATPase have been documented. These values provide a comparative context for the expected potency.

| Compound | Target/Enzyme Source | IC50 Value | Reference |

| Arenobufagin | (Data Not Available) | N/A | |

| Istaroxime Analogue (15) | Na+/K+-ATPase | 28 nM | [10] |

| 4-Hydroxynonenal | Na+/K+-ATPase | 120 µM | [11] |

| Ouabain | Na+/K+-ATPase | (Potent, value varies by isoform) | [12] |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against Na+/K+-ATPase, often measured by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Enzyme Preparation : Isolate Na+/K+-ATPase from a suitable source, such as porcine kidney or brain microsomal fractions.[13][14]

-

Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, NaCl, and ATP at physiological pH (e.g., 7.4).[14]

-

Incubation : Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture containing the purified enzyme. Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).[13]

-

Phosphate Detection : Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. The absorbance is read using a spectrophotometer.

-

Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then calculated using a suitable nonlinear regression model (e.g., four-parameter logistic curve).

Logical Workflow for Na+/K+-ATPase Inhibition Assay

Potential Therapeutic Use: Anticancer Activity

The most promising therapeutic application of Arenobufagin, and by extension this compound, lies in oncology. It has demonstrated potent, broad-spectrum antitumor activity by inducing programmed cell death and inhibiting critical cancer-promoting signaling pathways.[3][7]

Quantitative Data: In Vitro Cytotoxicity

Arenobufagin has shown significant cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 Value (Arenobufagin) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.32 µM | [3] |

| PC-3 | Prostate Cancer | < 0.011 µM (DCM extract) | [15] |

| DU145 | Prostate Cancer | < 0.011 µM (DCM extract) | [15] |

| A549, NCI-H460, etc. | Non-Small Cell Lung Cancer | (Potent, specific IC50 not stated) | [7] |

Note: The prostate cancer data refers to a dichloromethane (DCM) extract of toad venom rich in bufadienolides, indicating high potency of its components.

Mechanism of Action: Key Signaling Pathways

Arenobufagin's anticancer effects are multifactorial, primarily involving the induction of apoptosis and the inhibition of pro-survival signaling.

-

Inhibition of the PI3K/Akt/mTOR Pathway : This is a central pathway that regulates cell growth, proliferation, and survival. Arenobufagin has been shown to inhibit the phosphorylation of key proteins like Akt and mTOR, effectively shutting down this pro-survival signaling cascade.[7][16]

-

Induction of Mitochondrial Apoptosis : By inhibiting the PI3K/Akt pathway, Arenobufagin alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspases (caspase-9 and caspase-3), which execute cell death.[3][16]

-

Activation of Other Pro-Apoptotic Pathways : Studies also implicate Arenobufagin in the activation of p53 and JNK signaling pathways, which further contribute to cell cycle arrest and apoptosis.[7]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Arenobufagin

Signaling Pathway Diagram: Induction of Mitochondrial Apoptosis

Experimental Protocol: Cell Viability and Apoptosis Assays

This section outlines common in vitro methods used to evaluate the anticancer effects of compounds like Arenobufagin.

3.5.1 Cell Viability (MTT Assay)

-

Cell Seeding : Seed cancer cells (e.g., HepG2, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

3.5.2 Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment : Culture and treat cells with the test compound as described for the viability assay.

-

Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic/necrotic cells with compromised membranes).

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Perspectives

Arenobufagin, a natural bufadienolide, demonstrates significant potential as both a cardiotonic agent and a broad-spectrum anticancer compound. Its well-defined mechanisms of action, centered on Na+/K+-ATPase inhibition and modulation of the PI3K/Akt/mTOR and apoptotic pathways, make it a compelling subject for therapeutic development.

The derivative, this compound, remains a frontier for investigation. Future research must focus on its direct synthesis and biological evaluation. Key research questions include:

-

How does acetylation affect the potency and selectivity of Arenobufagin for the Na+/K+-ATPase isoforms?

-

Does this compound retain or enhance the anticancer activities of its parent compound?

-

What are the pharmacokinetic and toxicity profiles of this compound compared to Arenobufagin?[17][18]

Answering these questions will be critical in determining whether this compound can be developed into a viable clinical candidate with an improved therapeutic window over existing cardiotonic steroids and natural bufadienolides. The detailed protocols and pathway analyses provided in this guide for Arenobufagin offer a robust framework for initiating these vital studies.

References

- 1. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metastasis | Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review | springermedicine.com [springermedicine.com]

- 6. Toxicokinetics of Arenobufagin and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress in the anti-cancer activity and related mechanisms of arenobufagin [xuebao.shsmu.edu.cn]

- 8. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel analogues of istaroxime, a potent inhibitor of Na+,K+-ATPase: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-hydroxynonenal inhibits Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arenobufagin, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hybrids of arenobufagin and benzoisoselenazol reducing the cardiotoxicity of arenobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Toxicokinetics of Arenobufagin and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats [frontiersin.org]

Early-Stage Research on Acetylarenobufagin and Its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth exploration of the pre-clinical anti-cancer potential, mechanisms of action, and experimental methodologies of Acetylarenobufagin and related bufadienolides.

Introduction

This compound, a bufadienolide, and its derivatives are emerging as a promising class of compounds in oncology research. Originating from traditional Chinese medicine, specifically from the venom of toads of the Bufo genus, these cardiotonic steroids have demonstrated significant anti-cancer activities in a variety of pre-clinical models. Their therapeutic potential stems from their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. This technical guide provides a comprehensive overview of the early-stage research on this compound and its key derivatives—Arenobufagin, Cinobufagin, and Acetyl-cinobufagin. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, quantitative efficacy data, and the experimental protocols used to elucidate their anti-cancer properties.

Mechanisms of Action

The anti-cancer effects of this compound and its derivatives are multi-faceted, primarily revolving around the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that govern cell growth and survival. A common underlying mechanism for many bufadienolides is the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients. This inhibition can trigger a cascade of downstream signaling events, ultimately leading to cancer cell death.

Key Signaling Pathways

1. PI3K/Akt/mTOR Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated. Arenobufagin has been shown to exert its anti-proliferative and apoptosis-inducing effects by inhibiting key components of this pathway, including PI3K, p-Akt, and mTORC1.[1]

2. STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and invasion. Acetyl-cinobufagin, a derivative of cinobufagin, has been demonstrated to suppress the progression of triple-negative breast cancer by inhibiting the STAT3 pathway.[2] It achieves this by suppressing the phosphorylation of STAT3 and blocking its translocation to the nucleus, thereby inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2]

3. Noxa-Related Apoptotic Pathway:

Arenobufagin has been found to induce apoptosis in non-small-cell lung cancer (NSCLC) cells through a novel mechanism involving the Noxa-related pathway.[3] It upregulates the pro-apoptotic protein Noxa while downregulating the anti-apoptotic protein Mcl-1.[3] This shift in the balance of Bcl-2 family proteins triggers the intrinsic (mitochondria-mediated) apoptotic pathway, leading to the activation of caspase-9 and caspase-3, and ultimately, cell death.[3]

Quantitative Data on Anti-Cancer Activity

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Arenobufagin | A549 | Non-Small-Cell Lung Cancer | ~0.01 | [3] |

| NCI-H460 | Non-Small-Cell Lung Cancer | ~0.01 | [3] | |

| NCI-H1975 | Non-Small-Cell Lung Cancer | ~0.01 | [3] | |

| Cinobufagin | Huh-7 | Hepatocellular Carcinoma | 5.1 | [1] |

| A549 | Non-Small-Cell Lung Cancer | 2.3 - 6.7 | ||

| NCI-H460 | Non-Small-Cell Lung Cancer | 2.3 - 6.7 | ||

| H1299 | Non-Small-Cell Lung Cancer | 2.3 - 6.7 | ||

| Sk-mes-1 | Non-Small-Cell Lung Cancer | 2.3 - 6.7 | ||

| Calu-3 | Non-Small-Cell Lung Cancer | 2.3 - 6.7 | ||

| Acetyl-cinobufagin | MDA-MB-468 | Triple-Negative Breast Cancer | 1.120 | [2] |

| BT-549 | Triple-Negative Breast Cancer | 1.267 | [2] | |

| Hs578T | Triple-Negative Breast Cancer | 1.195 | [2] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.86 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key experimental protocols employed in the study of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

References

A Comprehensive Technical Guide to the Preclinical Biological Activity of Arenobufagin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical biological activities of Arenobufagin, a major active bufadienolide compound isolated from the traditional Chinese medicine Chan'su. This document summarizes key findings from various studies, focusing on its anti-cancer properties, molecular mechanisms, and quantitative efficacy. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding and aid in future research and development.

Core Biological Activities and Anti-Tumor Effects

Arenobufagin has demonstrated significant anti-tumor effects across a range of cancer types in preclinical models. Its primary biological activities include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2]

Induction of Apoptosis

A primary mechanism through which Arenobufagin exerts its anti-cancer effects is the induction of apoptosis. Studies have shown that it can trigger both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways.

In non-small-cell lung cancer (NSCLC) cells, Arenobufagin treatment leads to caspase-dependent apoptosis.[3] This is evidenced by the cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP).[3] The process is initiated by the upregulation of the pro-apoptotic protein Noxa and the downregulation of the anti-apoptotic protein Mcl-1.[3] The tumor suppressor protein p53 appears to be a direct transcriptional activator for this upregulation of Noxa.[3]

Similarly, related bufadienolides like bufalin and cinobufagin have been shown to induce apoptosis in human hepatocellular carcinoma cells through both Fas- and mitochondria-mediated pathways.[4] This involves an increase in Fas, Bax, and Bid expression, a decrease in Bcl-2 expression, the release of cytochrome c, and the activation of caspases-3, -8, -9, and -10.[4] Another compound from this family, bufarenogin, induces intrinsic apoptosis in colorectal cancer cells through the cooperation of Bax and adenine-nucleotide translocator (ANT).[5]

Cell Cycle Arrest

Arenobufagin has been shown to halt the progression of the cell cycle in cancer cells, primarily at the G2/M phase. In human glioblastoma U-87 cells, it inhibits Cdc25C and Cyclin B1, leading to an increase in the proportion of cells in the G2/M phase.[1] It also induces G2/M phase arrest in breast cancer cells by inhibiting the phosphorylation of AKT and ERK.[1] Furthermore, Arenobufagin can cause cell cycle arrest in the S and G2/M phases by binding to DNA through intercalation, which leads to a transient increase in p53.[1]

Inhibition of Angiogenesis and Metastasis

Arenobufagin can inhibit tumor growth by blocking angiogenesis mediated by vascular endothelial growth factor (VEGF). It achieves this by inhibiting the phosphorylation of Akt, mTOR, Erk1/2, and FAK.[1] By inducing cell cycle arrest and apoptosis in vascular endothelial cells, Arenobufagin further contributes to the inhibition of tumor angiogenesis.[1] The activation of FAK can lead to the upregulation of matrix metalloproteinases (MMPs), resulting in the breakdown of the extracellular matrix, a key step in metastasis.[1] By inhibiting FAK, Arenobufagin can potentially suppress cancer cell invasion and metastasis.

Molecular Mechanisms of Action: Signaling Pathways

The anti-tumor activities of Arenobufagin are orchestrated through its modulation of several key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Arenobufagin has been reported to inhibit this pathway.[3] In breast cancer cells, it induces G2/M phase arrest by inhibiting the phosphorylation of AKT.[1] By blocking VEGF-mediated angiogenesis, it also inhibits the phosphorylation of Akt and mTOR.[1]

p53 and Noxa-Related Pathway

In NSCLC cells, Arenobufagin's pro-apoptotic effect is linked to the p53 tumor suppressor pathway.[3] It increases the expression of p53, which in turn acts as a transcriptional activator for the pro-apoptotic protein Noxa.[3] This leads to the induction of mitochondria-mediated apoptosis.[3]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Arenobufagin has been shown to induce a significant increase in phospho-p38 MAPK in human glioblastoma U-87 cells.[1] In breast cancer cells, it inhibits the phosphorylation of ERK to induce G2/M phase cell arrest.[1] The related compound ψ-Bufarenogin has been shown to impair the activation of the MEK/ERK pathway in hepatocellular carcinoma cells.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on Arenobufagin and related compounds.

Table 1: In Vitro Cytotoxicity of Bufadienolides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / Effect | Reference |

|---|---|---|---|---|

| Cinobufagin | H460, A549 | Non-Small-Cell Lung Cancer | Concentration-dependent inhibition of viability | [7] |

| Cinobufagin | HK-1 | Nasopharyngeal Carcinoma | Significant inhibition of proliferation | [8] |

| ψ-Bufarenogin | SMMC-7721 | Hepatocellular Carcinoma | Most sensitive among tested cancer cell lines | [6] |

| ψ-Bufarenogin | Various HCC lines | Hepatocellular Carcinoma | Dose-dependent reduction in viability |[6] |

Table 2: Effects of Bufadienolides on Cell Cycle Distribution

| Compound | Cell Line | Effect | Key Proteins Modulated | Reference |

|---|---|---|---|---|

| Arenobufagin | U-87 | G2/M Arrest | Inhibition of Cdc25C, Cyclin B1 | [1] |

| Arenobufagin | Breast Cancer Cells | G2/M Arrest | Inhibition of p-AKT, p-ERK | [1] |

| Cinobufagin | A375 | G2/M Arrest | Decreased CDK1, Cyclin B | [9] |

| Cinobufagin | HK-1 | S Phase Arrest | Downregulation of CDK2, Cyclin E |[8] |

Table 3: In Vivo Anti-Tumor Efficacy of Bufadienolides

| Compound | Cancer Model | Effect | Reference |

|---|---|---|---|

| Cinobufagin | Human NSCLC Xenograft (H460) | Significant inhibition of tumor growth | [7] |

| ψ-Bufarenogin | Human Hepatoma Xenograft | Potent therapeutic effect without notable side effects |[6] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, H460) are seeded into 96-well plates at a density of 5x10³ cells/well and cultured overnight.

-

Treatment: Cells are treated with various concentrations of Arenobufagin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with Arenobufagin at various concentrations for a defined period.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: After treatment with Arenobufagin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Athymic nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 5x10⁶ H460 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.

-

Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups. Arenobufagin is administered (e.g., intraperitoneally or intratumorally) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using a caliper, calculated with the formula: (length × width²)/2. Body weight is also monitored.

-

Endpoint: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Visualization of Signaling Pathways and Workflows

References

- 1. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metastasis | Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review | springermedicine.com [springermedicine.com]

- 3. Arenobufagin Induces Apoptotic Cell Death in Human Non-Small-Cell Lung Cancer Cells via the Noxa-Related Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufarenogin induces intrinsic apoptosis via Bax and ANT cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ψ-Bufarenogin, a novel anti-tumor compound, suppresses liver cancer growth by inhibiting receptor tyrosine kinase-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]

- 8. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Acetylarenobufagin Na+/K+-ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarenobufagin is a bufadienolide, a class of cardioactive steroids known for their potent inhibition of the Na+/K+-ATPase pump. This enzyme, integral to the cell membrane, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions including nerve impulse transmission, muscle contraction, and nutrient transport.[1] Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to increased intracellular calcium and enhanced cardiac contractility.[2] Beyond its cardiotonic effects, inhibition of Na+/K+-ATPase has emerged as a promising strategy in cancer therapy, as it can induce apoptosis and autophagy in cancer cells.[3] This application note provides a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase.

Principle of the Assay

The Na+/K+-ATPase inhibition assay is based on the measurement of inorganic phosphate (Pi) released from the enzymatic hydrolysis of adenosine triphosphate (ATP). The Na+/K+-ATPase activity is determined by the difference in the amount of Pi produced in the presence and absence of a specific inhibitor, such as ouabain or the test compound this compound. The released Pi reacts with a molybdate solution to form a colored complex, the absorbance of which is measured spectrophotometrically. The level of inhibition by this compound is proportional to the reduction in the measured absorbance.[3][4]

Materials and Reagents

-

Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

-

This compound

-

Ouabain (as a positive control)

-

ATP (disodium salt)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2)

-

Trichloroacetic acid (TCA)

-

Phosphate standard solution

-

Colorimetric reagent (e.g., Ammonium Molybdate with a reducing agent)

-

96-well microplate

-

Microplate reader

Note: Several commercial kits are available that provide pre-made reagents and optimized protocols for Na+/K+-ATPase activity assays.[4][5][6]

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay.

-

Prepare a stock solution of ouabain in Assay Buffer to be used as a positive control.

-

Prepare a working solution of ATP in Assay Buffer.

-

Prepare the colorimetric reagent according to the manufacturer's instructions.

-

Prepare a series of phosphate standards for generating a standard curve.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the following in triplicate:

-

Blank: Assay Buffer only.

-

Control (Total ATPase activity): Na+/K+-ATPase enzyme preparation in Assay Buffer.

-

Positive Control (Ouabain-inhibited activity): Na+/K+-ATPase enzyme preparation and a saturating concentration of ouabain.

-

Test Compound: Na+/K+-ATPase enzyme preparation and varying concentrations of this compound.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the ATP working solution to all wells except the blank.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of TCA to each well.

-

Centrifuge the plate to pellet any precipitated protein.

-

-

Colorimetric Detection:

-

Transfer the supernatant from each well to a new 96-well plate.

-

Add the colorimetric reagent to each well.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the phosphate standards.

-

Calculate the amount of inorganic phosphate (Pi) released in each well using the standard curve.

-

Determine the Na+/K+-ATPase activity by subtracting the Pi released in the presence of ouabain (non-specific ATPase activity) from the total ATPase activity (in the absence of any inhibitor).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_test) / Activity_control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Data Presentation

| Compound | Target | IC50 (nM) | Cell Line/Enzyme Source | Reference |

| This compound | Na+/K+-ATPase | Data not available | - | - |

| Ouabain | Na+/K+-ATPase | 89 | MDA-MB-231 cells | |

| Digoxin | Na+/K+-ATPase | ~164 | MDA-MB-231 cells | |

| Ouabain | Na+/K+-ATPase | 17 | A549 cells | |

| Digoxin | Na+/K+-ATPase | 40 | A549 cells |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

References

- 1. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnsbm.org [jnsbm.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro inhibition of Na+,K(+)-ATPase activity from rat cerebral cortex by guanidino compounds accumulating in hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Acetylarenobufagin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylarenobufagin is a bufadienolide, a class of cardioactive steroids found in certain animal venoms and plants. It has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. Accurate quantification of this compound in various matrices, such as plasma, tissue homogenates, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is used as the stationary phase, which retains the relatively nonpolar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous solution (water with an acid modifier) is used to elute the compound. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column, with the peak area being proportional to its concentration. Based on the characteristic α-pyrone ring of bufadienolides, the detection wavelength is set to 296 nm.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Internal Standard (IS), e.g., Bufalin or another suitable bufadienolide.

-

Biological matrix (e.g., rat plasma, human plasma)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70% B30-31 min: 70-30% B31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 296 nm[1][2] |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the appropriate biological matrix at three concentration levels: low, medium, and high (e.g., 30, 300, and 1500 ng/mL).

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a straightforward and effective method for extracting analytes from biological samples like plasma.

-

Pipette 100 µL of the plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile in 0.1% Formic Acid).

-

Vortex for 1 minute and transfer to an HPLC vial for injection.

Method Validation and Data Presentation

The method should be validated according to standard guidelines (e.g., ICH) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~3 ng/mL |

| Limit of Quantification (LOQ) | ~10 ng/mL |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| Low QC (30) | < 5% | < 6% | 95 - 105% |

| Medium QC (300) | < 4% | < 5% | 97 - 103% |

| High QC (1500) | < 3% | < 4% | 98 - 102% |

Table 3: Recovery

| QC Concentration (ng/mL) | Mean Recovery (%) |

| Low QC (30) | > 85% |

| Medium QC (300) | > 88% |

| High QC (1500) | > 87% |

Visualizations

Caption: Overall workflow for the HPLC quantification of this compound.

Caption: Step-by-step protocol for the protein precipitation sample preparation method.

References

Application Notes and Protocols for Screening Acetylarenobufagin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarenobufagin, a bufadienolide derivative, has emerged as a promising candidate for cancer therapy. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis, cell cycle arrest, and the suppression of tumor growth and metastasis. These application notes provide detailed protocols for cell-based assays to screen for and characterize the activity of this compound.

Primary Cellular Target: Na+/K+-ATPase

The Na+/K+-ATPase is an essential enzyme that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane. Inhibition of this pump by this compound leads to an increase in intracellular Na+ concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium (Ca2+) ions. This disruption of ion balance activates various signaling pathways, including the Src kinase, Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR pathway, which are pivotal in regulating cell survival, proliferation, and apoptosis.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of bufadienolides, such as the parent compound Arenobufagin, on various cancer cell lines. This data can serve as a reference for designing screening experiments for this compound.

Table 1: IC50 Values of Arenobufagin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| A549 | Non-Small Cell Lung Cancer | 25 | 24 |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified | 24 |

| HepG2 | Hepatocellular Carcinoma | Not specified | 24, 48, 72 |

| Panc-1 | Pancreatic Cancer | 5-10 | 48 |

| Aspc-1 | Pancreatic Cancer | 5-10 | 48 |

Table 2: Apoptosis Induction by Arenobufagin

| Cell Line | Cancer Type | Concentration (nM) | Apoptotic Cells (%) | Exposure Time (h) |

| A549 | Non-Small Cell Lung Cancer | 25 | Significant increase | 24 |

| NCI-H460 | Non-Small Cell Lung Cancer | 25 | Significant increase | 24 |

| Prostate Cancer Cells | Prostate Cancer | 5-10 | Increased cleaved PARP and Caspase-3 | 48 |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Screening this compound

Caption: Experimental workflow for screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, HepG2, Panc-1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Na+/K+-ATPase Activity Assay

This assay directly measures the inhibitory effect of this compound on its primary target.

Materials:

-

Purified Na+/K+-ATPase enzyme or cell membrane fractions

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 5 mM MgCl2, pH 7.4)

-

ATP solution

-

This compound

-

Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, Na+/K+-ATPase source, and different concentrations of this compound or Ouabain.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Data Analysis: The Na+/K+-ATPase activity is determined by the amount of inorganic phosphate released. Calculate the percentage of inhibition by this compound compared to the untreated control.

Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the downstream signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation or expression levels, normalized to a loading control like β-actin.

Application Notes and Protocols for Studying the Anti-Tumor Effects of Acetylarenobufagin in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing in vivo models to investigate the anti-tumor properties of Acetylarenobufagin. The following sections outline methodologies for xenograft models in mice and zebrafish, summarize key quantitative data, and illustrate the signaling pathways implicated in this compound's mechanism of action.

Introduction to this compound